2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester
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Overview
Description
2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester is a chemical compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with phenylmethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the phenylmethyl ester group.
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: Another derivative with different substituents on the pyran ring.
Uniqueness
This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
188676-40-6 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
benzyl 3,4-dihydro-2H-pyran-2-carboxylate |
InChI |
InChI=1S/C13H14O3/c14-13(12-8-4-5-9-15-12)16-10-11-6-2-1-3-7-11/h1-3,5-7,9,12H,4,8,10H2 |
InChI Key |
DLVCMXQVYHUVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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